ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thienopyrimidine moiety linked to an acetamido group and an ethyl benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the preparation of intermediates. One possible synthetic route is as follows:
Synthesis of 3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-amine: : This step involves the cyclization of appropriate precursors under conditions such as refluxing in an organic solvent.
Formation of the sulfanylacetamido intermediate: : This intermediate can be prepared by reacting the thienopyrimidine derivative with a suitable sulfhydryl reagent in the presence of a base.
Esterification: : The final step involves the esterification of the intermediate with ethyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory procedures to accommodate larger quantities. This process typically includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions:
Oxidation: : The sulfur atom in the compound may be susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: : The carbonyl groups present can be reduced to alcohols under suitable conditions.
Substitution: : The compound can undergo nucleophilic substitution reactions at the acetamido group or the ethyl benzoate ester.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: : Conditions for substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Derivatives with substituted amido or ester groups.
Scientific Research Applications
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has found applications in various scientific fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its structural features.
Medicine: : Investigated for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: : Utilized in material science for developing novel polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites.
Cellular Pathways: : It could modulate specific cellular pathways, leading to changes in cell behavior.
Molecular Targets: : Specific proteins or receptors may be targeted by the compound, affecting biological processes.
Comparison with Similar Compounds
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be compared with other similar compounds:
Structural Analogues: : Compounds with similar thienopyrimidine moieties or amido-benzoate esters.
Functional Analogues: : Compounds exhibiting similar biological activities or chemical reactivity.
List of Similar Compounds
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Ethyl 2-(2-{[4-oxo-4H-chromen-3-yl]sulfanyl}acetamido)benzoate
Mthis compound
Each of these compounds shares some structural features with this compound, yet they possess distinct characteristics that can influence their respective properties and applications.
Biological Activity
Ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, identified by its CAS number 1252930-43-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
1. Antimicrobial Activity:
Research indicates that compounds with thienopyrimidine structures often exhibit antimicrobial properties. This compound may inhibit bacterial growth through interference with nucleic acid synthesis or protein function.
2. Anti-inflammatory Effects:
Thienopyrimidines have been studied for their anti-inflammatory effects, potentially modulating pathways such as NF-kB and COX enzymes. This compound may reduce inflammation by inhibiting these pathways, thus offering therapeutic potential in inflammatory diseases.
3. Anticancer Properties:
Some studies suggest that thienopyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular signaling pathways may lead to the suppression of tumor growth and metastasis.
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of nucleic acid synthesis | |
Anti-inflammatory | Modulation of NF-kB and COX pathways | |
Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on various thienopyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Case Study: Anti-inflammatory Activity
In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating conditions characterized by excessive inflammation.
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-22-17(24)16-14(9-10-27-16)21-19(22)28-11-15(23)20-13-8-6-5-7-12(13)18(25)26-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJADRQTDSJLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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